molecular formula C24H24N4O B2522556 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide CAS No. 887214-44-0

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2522556
CAS No.: 887214-44-0
M. Wt: 384.483
InChI Key: SZVAHQXIUWAZTE-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a benzimidazole ring, a piperidine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and appropriate halogenated intermediates.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the benzimidazole-piperidine intermediate with naphthalene-1-yl acetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.

    Reduction: Reduction reactions can be performed on the nitro groups if present in the benzimidazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines from nitro groups.

Scientific Research Applications

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, potentially leading to effects such as apoptosis, inhibition of cell proliferation, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole: Shares the benzimidazole and piperidine rings but lacks the naphthalene moiety.

    2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Contains similar structural elements but with additional functional groups.

Uniqueness

The uniqueness of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide lies in its combination of the benzimidazole, piperidine, and naphthalene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c29-23(25-20-11-5-7-17-6-1-2-8-19(17)20)16-28-14-12-18(13-15-28)24-26-21-9-3-4-10-22(21)27-24/h1-11,18H,12-16H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVAHQXIUWAZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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